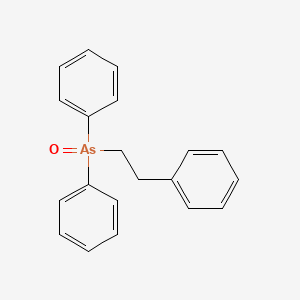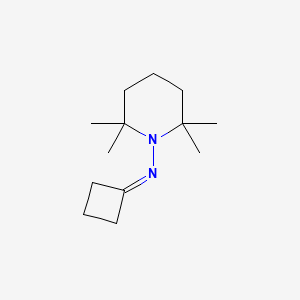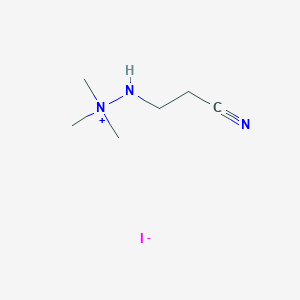
Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of an arsenic atom bonded to two phenyl groups, one 2-phenylethyl group, and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane typically involves the reaction of diphenylarsinic acid with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it back to arsenic(III) derivatives.
Substitution: The phenyl and 2-phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds with different functional groups, which can be further utilized in research and industrial applications.
Aplicaciones Científicas De Investigación
Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This property is being explored for its potential therapeutic applications, especially in targeting cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylarsinic acid: Similar structure but lacks the 2-phenylethyl group.
Triphenylarsine oxide: Contains three phenyl groups instead of two phenyl and one 2-phenylethyl group.
Phenylarsine oxide: Contains only one phenyl group and lacks the 2-phenylethyl group.
Uniqueness
Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane is unique due to the presence of both phenyl and 2-phenylethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering versatility in chemical synthesis and potential biological activity.
Propiedades
Número CAS |
61025-02-3 |
|---|---|
Fórmula molecular |
C20H19AsO |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
2-diphenylarsorylethylbenzene |
InChI |
InChI=1S/C20H19AsO/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2 |
Clave InChI |
MKPUASOKUSOQKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)




![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)
